molecular formula C7H7ClN2O3 B3291907 3-Chloro-2-ethoxy-5-nitropyridine CAS No. 874492-07-6

3-Chloro-2-ethoxy-5-nitropyridine

Cat. No.: B3291907
CAS No.: 874492-07-6
M. Wt: 202.59 g/mol
InChI Key: FSEWFELDLLONEG-UHFFFAOYSA-N
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Description

3-Chloro-2-ethoxy-5-nitropyridine: is an organic compound with the molecular formula C₇H₇ClN₂O₃ It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, an ethoxy group at the second position, and a nitro group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-ethoxy-5-nitropyridine typically involves the nitration of 3-chloro-2-ethoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-ethoxy-5-nitropyridine undergoes various chemical reactions, including:

  • Substitution Reactions:

      Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

      Electrophilic Substitution: The nitro group at the fifth position can undergo further substitution reactions with electrophiles.

  • Reduction Reactions:

    • The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydroxide) or a catalyst.

    Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride in acidic medium.

Major Products:

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyridines: Nucleophilic substitution yields various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 3-Chloro-2-ethoxy-5-nitropyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine:

    Drug Development: The compound’s derivatives are explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry:

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-ethoxy-5-nitropyridine and its derivatives depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, derivatives with amino groups may inhibit specific enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

    3-Chloro-2-ethoxy-5-nitropyridine: Similar compounds include other nitropyridine derivatives such as 3-chloro-2-methoxy-5-nitropyridine and 3-chloro-2-ethoxy-4-nitropyridine.

Uniqueness:

  • The presence of both the ethoxy group and the nitro group on the pyridine ring makes this compound unique. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to other nitropyridine derivatives.

Properties

IUPAC Name

3-chloro-2-ethoxy-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-2-13-7-6(8)3-5(4-9-7)10(11)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEWFELDLLONEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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